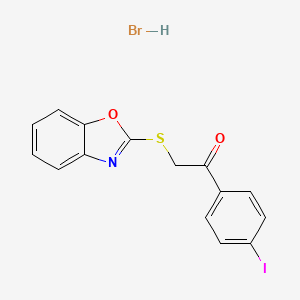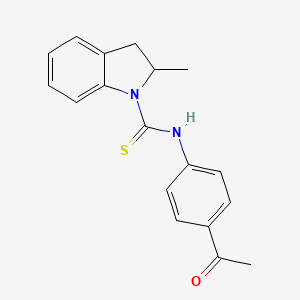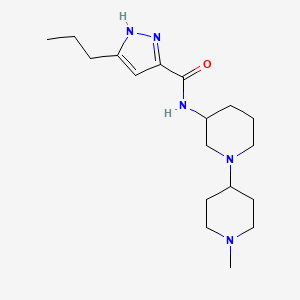![molecular formula C17H21N3O4 B6129216 5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)
5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BBP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of BBP is not fully understood, but it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
BBP has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, the reduction of oxidative stress, and the modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBP in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, BBP has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BBP, including the investigation of its potential as a therapeutic agent in other fields of medicine, such as cardiovascular disease and diabetes. Further research is also needed to fully understand the mechanism of action of BBP and to identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of BBP's pharmacokinetic properties could improve its potential as a therapeutic agent.
Métodos De Síntesis
BBP can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with 4-ethoxyaniline to form an intermediate, which is then reacted with butylamine and urea to yield BBP. Other methods include the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde and butylamine, followed by cyclization with urea.
Aplicaciones Científicas De Investigación
BBP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, BBP has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. BBP has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing oxidative stress. In neuroprotection, BBP has been found to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
5-(butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-5-10-18-11-14-15(21)19-17(23)20(16(14)22)12-6-8-13(9-7-12)24-4-2/h6-9,11,22H,3-5,10H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGAFGKFLWJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide](/img/structure/B6129140.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B6129142.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129143.png)


![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129154.png)

![1-[3-(1-pyrrolidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1H-pyrrole](/img/structure/B6129162.png)
![2-benzyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B6129167.png)

![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)
![1-acetyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-piperidinamine](/img/structure/B6129234.png)